(5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol
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Overview
Description
(5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol is a chemical compound that features a unique structure combining an isoxazole ring with a bromomethyl group and a diphenylmethanol moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of (5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency . Additionally, the use of metal-free synthetic routes is being explored to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
(5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The bromomethyl group can act as an electrophile, participating in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)isoxazol-5-amine
- 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 5-(4-Chlorophenyl)isoxazol-3-amine
Uniqueness
(5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol is unique due to the presence of both the bromomethyl and diphenylmethanol groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C17H14BrNO2 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
[5-(bromomethyl)-1,2-oxazol-3-yl]-diphenylmethanol |
InChI |
InChI=1S/C17H14BrNO2/c18-12-15-11-16(19-21-15)17(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,20H,12H2 |
InChI Key |
YWRITLUJYYXEAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NOC(=C3)CBr)O |
Origin of Product |
United States |
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